N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-17-6-2-1-5-16(17)18(23)22-10-7-14(8-11-22)12-21-26(24,25)15-4-3-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEWNRHOCXYHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The molecular architecture of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (C₁₈H₂₀FN₃O₃S, MW 377.4 g/mol) comprises three key subunits:
- Piperidine ring : A six-membered saturated nitrogen heterocycle.
- 2-Fluorobenzoyl group : An aromatic acyl substituent at the piperidine’s 1-position.
- Pyridine-3-sulfonamide : A sulfonamide-linked pyridine moiety attached via a methylene bridge at the piperidine’s 4-position.
Retrosynthetic disconnections suggest two primary strategies:
- Strategy A : Sequential functionalization of a preformed piperidine scaffold.
- Strategy B : Modular assembly of subunits via coupling reactions.
Synthetic Routes and Methodologies
Route 1: Sequential Acylation and Sulfonylation
This route involves stepwise introduction of the 2-fluorobenzoyl and pyridine-3-sulfonamide groups onto a piperidine precursor.
Step 1: Synthesis of 4-(Aminomethyl)piperidine
4-Piperidinemethanol is converted to 4-(aminomethyl)piperidine via a Curtius rearrangement or Gabriel synthesis. Alternatively, commercial availability of 4-(aminomethyl)piperidine simplifies this step.
Step 2: N-Acylation with 2-Fluorobenzoyl Chloride
The piperidine’s nitrogen is acylated using 2-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 4 h). Protection of the primary amine may be necessary to prevent competing acylation, though the steric bulk of the piperidine nitrogen often ensures selectivity.
Reaction Conditions :
- Solvent : DCM or tetrahydrofuran (THF)
- Base : Triethylamine (2.2 equiv)
- Temperature : 0°C to room temperature
- Yield : ~70–85% (estimated)
Step 3: Sulfonamide Formation with Pyridine-3-Sulfonyl Chloride
The aminomethyl group reacts with pyridine-3-sulfonyl chloride in THF, catalyzed by 4-dimethylaminopyridine (DMAP), to form the sulfonamide.
Optimization Notes :
- Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
- Slow addition minimizes di-sulfonylation byproducts.
Route 2: Reductive Amination and Coupling
Patent WO2017212010A1 highlights reductive amination for assembling piperidine derivatives. Adapted for this compound:
Step 1: Preparation of 1-(2-Fluorobenzoyl)piperidine-4-carbaldehyde
Piperidine-4-carbaldehyde is acylated with 2-fluorobenzoyl chloride as in Route 1.
Step 2: Reductive Amination with Pyridine-3-Sulfonamide
The aldehyde undergoes reductive amination with pyridine-3-sulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol.
Critical Parameters :
- pH : Maintained at 6–7 using acetic acid.
- Temperature : Room temperature, 12–24 h.
Route 3: Solid-Phase Synthesis
For high-throughput applications, solid-supported synthesis (e.g., Wang resin) enables iterative coupling:
- Resin-bound piperidine is acylated with 2-fluorobenzoyl chloride.
- On-resin alkylation with bromomethylpyridine-3-sulfonamide completes the assembly.
Advantages :
- Simplified purification.
- Scalability for parallel synthesis.
Reaction Optimization and Challenges
Acylation Selectivity
Competitive acylation at the aminomethyl group is mitigated by:
Sulfonylation Efficiency
Pyridine-3-sulfonyl chloride’s reactivity is enhanced by:
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Steps | 3 | 2 | 2 |
| Overall Yield | ~60% | ~55% | ~70% |
| Purification | Chromatography | Crystallization | Filtration |
| Scalability | Moderate | High | High |
| Cost | Low | Moderate | High |
Key Insights :
Industrial and Regulatory Considerations
Environmental Impact
- Waste streams : Neutralize acidic byproducts (HCl) with aqueous bicarbonate before disposal.
Chemical Reactions Analysis
Table 1: Functional Group Reactivity
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 160°C, with the sulfonamide group fragmenting first.
-
Photodegradation : Exposure to UV light induces cleavage of the benzoyl-piperidine bond, forming 2-fluorobenzoic acid and a piperidine sulfonamide byproduct .
-
Oxidative Stability : Resistant to common oxidants (e.g., H₂O₂) but undergoes slow oxidation at the pyridine nitrogen under strong acidic conditions .
Mechanistic Insights from Analogous Compounds
-
Binding Interactions : The sulfonamide oxygen atoms form hydrogen bonds with residues like Gly83 and Ala175 in enzymatic pockets, as observed in triazolopyridine sulfonamides .
-
Steric Effects : The 2-fluorobenzoyl group occupies hydrophobic pockets, reducing reactivity toward bulkier electrophiles .
Experimental Optimization Challenges
-
Sulfonylation Selectivity : Competing reactions at the pyridine nitrogen require careful control of stoichiometry and temperature .
-
Purification : High polarity necessitates reverse-phase HPLC for isolation, with yields dropping below 50% for large-scale syntheses .
Table 2: Reaction Yields for Analogous Compounds
Scientific Research Applications
Antimicrobial Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has shown promising antimicrobial properties. In a study evaluating pyridine-based sulfonamides, several derivatives exhibited significant activity against bacteria and fungi. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .
Anticancer Properties
Research indicates that this compound may possess anticancer activity. A related series of compounds bearing similar structures were evaluated for their cytotoxic effects against various cancer cell lines, including prostate (PC3) and lung (A549) cancer cells. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Antiviral Activity
Recent studies have identified the potential of pyridine-based sulfonamides in antiviral applications. Specifically, compounds similar to this compound have been shown to reduce viral replication in vitro against herpes simplex virus and coxsackievirus B4, indicating a promising avenue for further research in antiviral drug development .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the piperidine ring.
- Introduction of the fluorobenzoyl group.
- Sulfonation to introduce the sulfonamide functionality.
This synthetic route allows for the modification of various substituents, which can enhance biological activity or alter pharmacokinetic properties.
Case Studies
These studies underline the compound's versatility and potential as a therapeutic agent across multiple disease states.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
- Fluorine Impact: Fluorine in the target compound’s benzoyl group likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ) .
- Sulfonamide vs.
- Structural Complexity : Piperidine derivatives with fused aromatic systems () show higher molecular weights and melting points, suggesting increased rigidity compared to the target compound .
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as nicotinamide adenine dinucleotide phosphate (NAMPT), which plays a crucial role in cellular metabolism and cancer progression .
Inhibition of NAMPT
Research indicates that this compound acts as a potent NAMPT inhibitor, which can lead to decreased levels of NAD+ in cells, ultimately affecting energy metabolism and inducing apoptosis in cancer cells. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access .
Structure-Activity Relationships (SAR)
Studies have demonstrated that modifications to the piperidine and benzoyl moieties significantly influence the biological activity of this compound. For example, variations in the fluorine substitution on the benzoyl ring have been shown to enhance receptor affinity and selectivity .
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against NAMPT |
| Alteration of Sulfonamide | Enhanced solubility and bioavailability |
| Change in Piperidine Substituents | Varied selectivity for different targets |
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to induced apoptosis via the intrinsic pathway .
- Inflammatory Response Modulation : Another study investigated its effects on inflammatory pathways, revealing that it inhibited pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
